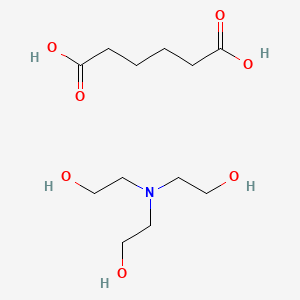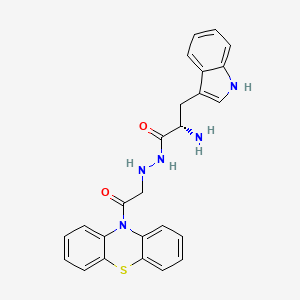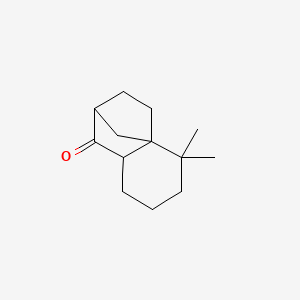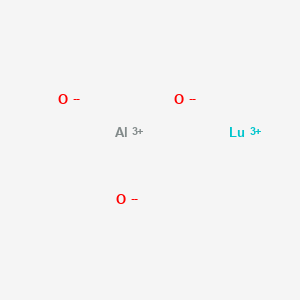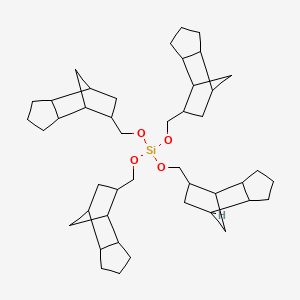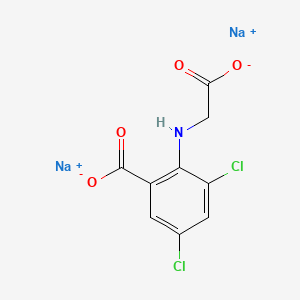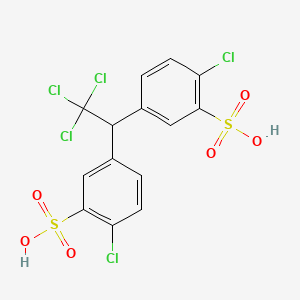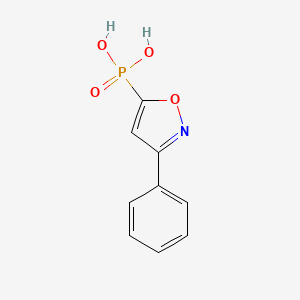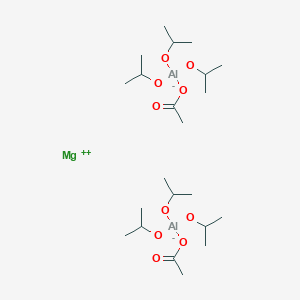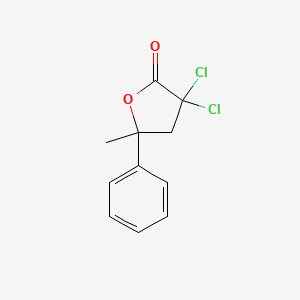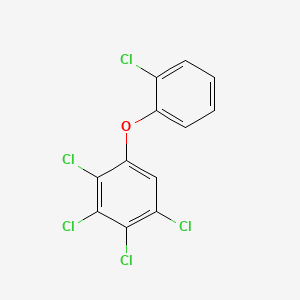
4-(p-Bromophenyl)-4'-chlorobenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Bromophenyl)-4’-chlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromine atom on the para position of one phenyl ring and a chlorine atom on the para position of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bromophenyl)-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting p-bromobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of 4-(p-Bromophenyl)-4’-chlorobenzophenone.
化学反应分析
Types of Reactions
4-(p-Bromophenyl)-4’-chlorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or hydrocarbons.
科学研究应用
4-(p-Bromophenyl)-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(p-Bromophenyl)-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the chlorine atom.
4-Chlorobenzophenone: Similar structure but lacks the bromine atom.
4-Bromobenzyl Alcohol: Contains a bromine atom but has a hydroxyl group instead of a ketone.
Uniqueness
4-(p-Bromophenyl)-4’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual substitution imparts distinct chemical properties, making it a valuable compound for various applications. The presence of both halogens can influence the compound’s reactivity, stability, and interaction with other molecules, setting it apart from its analogs.
属性
CAS 编号 |
43007-16-5 |
|---|---|
分子式 |
C19H12BrClO |
分子量 |
371.7 g/mol |
IUPAC 名称 |
[4-(4-bromophenyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H12BrClO/c20-17-9-5-14(6-10-17)13-1-3-15(4-2-13)19(22)16-7-11-18(21)12-8-16/h1-12H |
InChI 键 |
HUKGFXRPOYQFSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


